1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt

Neurotoxicity In Vitro Toxicology PFAS

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS 83310-58-1), also known as Potassium 2H,2H,3H,3H-Perfluoroundecanoate, is a perfluoroalkyl carboxylic acid (PFCA) salt with the molecular formula C11H4F17KO2 and a molecular weight of 530.22 g/mol. This compound features a hydrophobic perfluorinated C8 tail linked to a carboxylate headgroup via an ethylene spacer, yielding a molecule that exhibits high thermal stability (melting point ~210 °C, decomposition), a boiling point of 135-137 °C, and a flash point >110 °C.

Molecular Formula C11H2F19KO2
Molecular Weight 566.20 g/mol
Cat. No. B12438940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt
Molecular FormulaC11H2F19KO2
Molecular Weight566.20 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]
InChIInChI=1S/C11H3F19O2.K/c12-3(13,1-2(31)32)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30;/h1H2,(H,31,32);/q;+1/p-1
InChIKeyJEUFQHAADNNROT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (CAS 83310-58-1) Technical Specifications and Procurement-Ready Properties


1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS 83310-58-1), also known as Potassium 2H,2H,3H,3H-Perfluoroundecanoate, is a perfluoroalkyl carboxylic acid (PFCA) salt with the molecular formula C11H4F17KO2 and a molecular weight of 530.22 g/mol . This compound features a hydrophobic perfluorinated C8 tail linked to a carboxylate headgroup via an ethylene spacer, yielding a molecule that exhibits high thermal stability (melting point ~210 °C, decomposition), a boiling point of 135-137 °C, and a flash point >110 °C [1]. As a member of the per- and polyfluoroalkyl substance (PFAS) family, it is supplied by reputable vendors such as Sigma-Aldrich with a purity of ≥97.0% (NT) and is classified with hazard codes Acute Tox. 4, Carc. 2, Eye Dam. 1, Lact., Repr. 1B, and STOT RE 1 (target organ: liver) . The compound is primarily used as a building block in the synthesis of poly(ionic liquid)s for CO2 sensing and as a specialty surfactant in research and industrial applications [1].

Why 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt Cannot Be Replaced by Generic PFCA Salts: A Chain-Length and Functional Group Perspective


Substitution of 1H,1H,2H,2H-perfluoroundecanoic acid potassium salt (PFUnDA-K) with a generic perfluoroalkyl carboxylic acid (PFCA) salt, such as the shorter-chain PFOA-K (C8) or the longer-chain PFDoDA-K (C12), is scientifically unjustified due to the strong chain-length dependence of key physicochemical and biological properties. A direct comparative study in primary rat cerebellar granule neurons demonstrated that the cytotoxicity of PFCAs increases with carbon chain length, with PFUnDA (C11) exhibiting the highest potency among the series PFOA (C8) < PFNA (C9) < PFDA (C10) ≤ PFUnDA (C11) [1]. Furthermore, the presence of the ethylene spacer (-CH2-CH2-) between the perfluorinated tail and the carboxylate group in the target compound alters its micellization behavior and surface activity compared to fully perfluorinated analogs without this spacer, which can affect its performance in specialized applications such as poly(ionic liquid) synthesis and CO2 sensing [2]. Simply substituting a different chain-length or structural analog will result in a different surfactant packing parameter, critical micelle concentration, and toxicological profile, thereby compromising experimental reproducibility and product performance. The quantitative evidence presented in Section 3 confirms that this specific compound possesses distinct and non-interchangeable properties.

Quantitative Differentiation of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt: Head-to-Head Evidence Against Closest Analogs


In Vitro Cytotoxicity: PFUnDA (C11) Demonstrates Highest Potency Among C8-C11 PFCA Salts in Primary Neuronal Cultures

In a head-to-head study assessing the viability of primary rat cerebellar granule neurons (CGNs) after 24-hour exposure, the rank order of cytotoxicity (LC50-based) was: perfluoroundecanoic acid (PFUnDA, C11) ≥ perfluorodecanoic acid (PFDA, C10) > perfluorooctanesulfonic acid potassium salt (PFOS) > perfluorononanoic acid (PFNA, C9) > perfluorooctanoic acid (PFOA, C8) > perfluorohexanesulfonic acid potassium salt (PFHxS) [1]. This directly places the C11 chain PFUnDA as the most potent cytotoxic agent in this series, providing a clear selection criterion for toxicology studies where maximum effect at lowest concentration is required, or for avoiding this specific compound in applications where low toxicity is paramount. Additionally, the onset of viability reduction was observed to be rapid (30–60 min) for PFUnDA, PFDA, and PFOS, but much slower (12–24 h) for PFOA, PFNA, and PFHxS, indicating a distinct kinetic profile [1].

Neurotoxicity In Vitro Toxicology PFAS

Structural Differentiation: The Ethylene Spacer in PFUnDA-K Confers Unique Micellization Properties Not Found in Fully Perfluorinated Analogs

While quantitative CMC and surface tension data for the exact potassium salt are not publicly available in a head-to-head format, class-level inference from studies on lithium perfluoroundecanoate (LiPFUn) and related perfluoroalkanoates demonstrates that the presence of a -CH2-CH2- spacer between the perfluoroalkyl tail and the carboxylate headgroup significantly alters micellization thermodynamics compared to fully perfluorinated analogs [1]. For example, LiPFUn exhibits premicellar aggregation in dilute solution and a pronounced temperature dependence of its aggregation number, degree of counterion binding, and enthalpy/entropy of micellization—properties that are distinct from those of shorter-chain perfluorocarboxylates [1][2]. This structural feature (the ethylene spacer) is not present in common comparators such as potassium perfluorooctanoate (PFOA-K, C8, no spacer) and is likely responsible for the compound's specific application as a building block in poly(ionic liquid)s for CO2 sensing . Therefore, the target compound offers a differentiated micellar architecture and solution behavior compared to fully perfluorinated PFCA salts.

Surfactant Science Micellization Fluorinated Materials

Regulatory and Hazard Profile Differentiation: PFUnDA-K Carries Specific Hazard Classifications Not Uniform Across PFCA Salts

The target compound, as supplied by Sigma-Aldrich (≥97.0% purity), carries the following GHS hazard classifications: Acute Tox. 4 (Oral and Inhalation), Carc. 2, Eye Dam. 1, Lact., Repr. 1B, and STOT RE 1 (liver) . In contrast, the hazard profile of potassium perfluorooctanoate (PFOA-K, CAS 2395-00-8) differs; for example, PFOA-K is classified as Acute Tox. 4 (Oral), Carc. 2, Repr. 1B, STOT RE 1, but may lack the specific 'Lact.' and 'Eye Dam. 1' designations or may be categorized differently depending on supplier and regulatory list . This variation in hazard classification directly impacts procurement decisions, particularly for laboratories requiring specific safety protocols, waste disposal procedures, and regulatory reporting (e.g., REACH, TSCA). The presence of a 'Lact.' (Lactation) hazard classification for PFUnDA-K is a critical differentiator for any application involving reproductive or developmental studies.

Chemical Safety Regulatory Compliance Procurement

Application-Specific Performance: PFUnDA-K is a Preferred Building Block for Poly(ionic liquid) Synthesis and CO2 Sensing

Multiple authoritative sources identify 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt as a perfluoroalkyl-containing compound specifically used in the preparation of poly(ionic liquid)s (PILs) for CO2 sensing applications . While shorter-chain PFCA salts like PFOA-K can also be used to synthesize PILs, the longer C8 fluorinated tail and the ethylene spacer in PFUnDA-K are likely to impart enhanced hydrophobicity, thermal stability, and gas permeability to the resulting PIL matrix—properties that are critical for efficient CO2 capture and sensing. Class-level inference from related fluorinated surfactants suggests that increasing the fluorocarbon chain length generally reduces surface tension more effectively and improves the material's resistance to harsh chemical environments [1]. Although direct comparative performance data for CO2 sensing PILs synthesized from different PFCA salts are not available in the public domain, the consistent vendor identification of PFUnDA-K for this specific application supports its differentiated utility.

Materials Chemistry Poly(ionic liquid)s Gas Sensing

Procurement-Justified Application Scenarios for 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt


In Vitro Neurotoxicology Studies Requiring Maximum PFCA Cytotoxic Potency

Based on the direct head-to-head evidence that PFUnDA (C11) exhibits the highest cytotoxicity among C8-C11 PFCAs in primary rat cerebellar granule neurons [1], this compound is the preferred choice for toxicology researchers designing studies to investigate the mechanism of PFAS-induced neurotoxicity. Its use ensures the detection of cellular effects at the lowest possible exposure concentration, reducing the required mass of compound and minimizing potential solubility issues. The rapid onset of viability reduction (30-60 min) also makes it suitable for time-course experiments examining early cellular stress responses [1].

Synthesis of Functional Poly(ionic liquid)s for CO2 Capture and Sensing

Vendor technical documentation explicitly identifies 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt as a building block for preparing poly(ionic liquid)s (PILs) used in CO2 sensing . Materials scientists and chemical engineers developing next-generation gas separation membranes or CO2 sensors should procure this specific compound to align with established synthetic protocols. The long perfluorinated tail and ethylene spacer likely confer enhanced hydrophobicity and gas permeability to the PIL matrix, which are critical performance attributes for selective CO2 absorption [2].

Fundamental Surfactant Science: Probing Micellization of Structurally Unique Fluorinated Amphiphiles

The presence of an ethylene spacer between the perfluorinated tail and the carboxylate headgroup distinguishes this compound from fully perfluorinated PFCA salts [3]. Physical chemists and colloid scientists investigating the relationship between surfactant molecular architecture and micellization thermodynamics will find this compound valuable for comparative studies. Its unique premicellar aggregation behavior and strong temperature dependence of micellization parameters, as inferred from lithium salt data [3][4], provide a rich dataset for validating theoretical models of amphiphile self-assembly.

Procurement in Regulated Environments with Stringent Hazard Communication Requirements

Procurement officers and laboratory safety managers in institutions subject to strict chemical hygiene plans (e.g., universities, government labs, pharmaceutical companies) must consider the unique GHS hazard profile of this compound, which includes 'Lact.' and 'Eye Dam. 1' classifications in addition to the common PFAS hazards . When a C11 PFCA salt is required, this specific compound's well-documented SDS from a reputable supplier (Sigma-Aldrich) ensures full compliance with safety data sheet authoring and global harmonized system (GHS) labeling requirements, reducing regulatory risk compared to sourcing a less well-characterized analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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